molecular formula C20H33N3O3 B13445343 1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea

1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea

Cat. No.: B13445343
M. Wt: 363.5 g/mol
InChI Key: FNQWDIBHAKDJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is a chemical compound with a complex structure that includes a cyclohexyl group, a tert-butylamino group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form N-cyclohexylphenylurea. This intermediate is then reacted with 2-(tert-butylamino)-3-hydroxypropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The tert-butylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference substance for analytical methods.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5: A deuterium-labeled analog used in research for precise analysis.

    N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5: Another similar compound with slight variations in structure.

Uniqueness

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

1-[4-[2-(tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)23-17(13-24)14-26-18-11-9-16(10-12-18)22-19(25)21-15-7-5-4-6-8-15/h9-12,15,17,23-24H,4-8,13-14H2,1-3H3,(H2,21,22,25)

InChI Key

FNQWDIBHAKDJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(CO)COC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.